N-(4-Cyclopropyl-1,3-thiazol-2-yl)-5-fluoro-4-methylpyridine-2-carboxamide
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Overview
Description
N-(4-Cyclopropyl-1,3-thiazol-2-yl)-5-fluoro-4-methylpyridine-2-carboxamide: is a synthetic organic compound that belongs to the class of thiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Cyclopropyl-1,3-thiazol-2-yl)-5-fluoro-4-methylpyridine-2-carboxamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring is synthesized through the cyclization of appropriate precursors under controlled conditions.
Introduction of the Cyclopropyl Group: The cyclopropyl group is introduced via a substitution reaction, often using cyclopropyl halides.
Fluorination and Methylation: The fluorine and methyl groups are introduced through selective halogenation and alkylation reactions.
Coupling with Pyridine Carboxamide: The final step involves coupling the thiazole derivative with a pyridine carboxamide under suitable conditions, such as using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(4-Cyclopropyl-1,3-thiazol-2-yl)-5-fluoro-4-methylpyridine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine and cyclopropyl positions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-(4-Cyclopropyl-1,3-thiazol-2-yl)-5-fluoro-4-methylpyridine-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-Cyclopropyl-1,3-thiazol-2-yl)-5-fluoro-4-methylpyridine-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(4-Cyclopropyl-1,3-thiazol-2-yl)-6-methylpyrazine-2-carboxamide
- N-(4-Cyclopropyl-1,3-thiazol-2-yl)-5,6-dimethylpyrimidine-4-carboxamide
Uniqueness
N-(4-Cyclopropyl-1,3-thiazol-2-yl)-5-fluoro-4-methylpyridine-2-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its fluorine and cyclopropyl groups, in particular, contribute to its stability and reactivity, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-(4-cyclopropyl-1,3-thiazol-2-yl)-5-fluoro-4-methylpyridine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12FN3OS/c1-7-4-10(15-5-9(7)14)12(18)17-13-16-11(6-19-13)8-2-3-8/h4-6,8H,2-3H2,1H3,(H,16,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKXQKIYWSPMPMZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1F)C(=O)NC2=NC(=CS2)C3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12FN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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